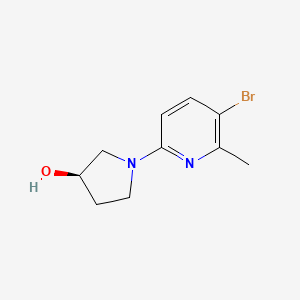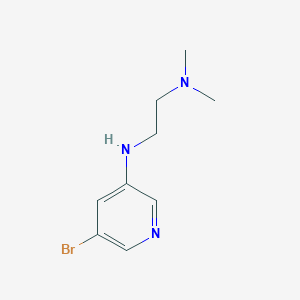![molecular formula C18H18N2O2 B7637368 N-[4-(methylcarbamoyl)phenyl]-2,3-dihydro-1H-indene-5-carboxamide](/img/structure/B7637368.png)
N-[4-(methylcarbamoyl)phenyl]-2,3-dihydro-1H-indene-5-carboxamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
N-[4-(methylcarbamoyl)phenyl]-2,3-dihydro-1H-indene-5-carboxamide, also known as MK-801, is a potent non-competitive antagonist of the N-methyl-D-aspartate (NMDA) receptor. It was first synthesized in the 1970s and has since been widely used in scientific research to study the NMDA receptor and its role in various physiological and pathological processes.
Wirkmechanismus
N-[4-(methylcarbamoyl)phenyl]-2,3-dihydro-1H-indene-5-carboxamide acts as a non-competitive antagonist of the NMDA receptor by binding to a site within the ion channel and blocking the flow of positively charged ions such as calcium and sodium. This results in a decrease in the excitatory neurotransmitter release and a reduction in neuronal activity.
Biochemical and Physiological Effects
The blockade of NMDA receptors by N-[4-(methylcarbamoyl)phenyl]-2,3-dihydro-1H-indene-5-carboxamide has been shown to have a variety of biochemical and physiological effects. It has been shown to reduce glutamate release, inhibit nitric oxide synthesis, and decrease the production of reactive oxygen species. In addition, it has been shown to have neuroprotective effects by reducing neuronal damage and cell death in animal models of stroke and neurodegenerative diseases.
Vorteile Und Einschränkungen Für Laborexperimente
One of the main advantages of using N-[4-(methylcarbamoyl)phenyl]-2,3-dihydro-1H-indene-5-carboxamide in lab experiments is its potency and selectivity for the NMDA receptor. It is also relatively stable and can be easily administered to animals. However, one of the limitations of using N-[4-(methylcarbamoyl)phenyl]-2,3-dihydro-1H-indene-5-carboxamide is that it can have toxic effects at high doses and can induce behavioral changes in animals.
Zukünftige Richtungen
There are several future directions for research involving N-[4-(methylcarbamoyl)phenyl]-2,3-dihydro-1H-indene-5-carboxamide. One area of interest is in the development of new drugs that target the NMDA receptor for the treatment of neurological disorders. Another area of interest is in the study of the role of NMDA receptors in learning and memory processes. Additionally, there is ongoing research into the potential use of N-[4-(methylcarbamoyl)phenyl]-2,3-dihydro-1H-indene-5-carboxamide as a tool for studying the pathophysiology of various neurological disorders.
Conclusion
In conclusion, N-[4-(methylcarbamoyl)phenyl]-2,3-dihydro-1H-indene-5-carboxamide is a potent non-competitive antagonist of the NMDA receptor that has been extensively used in scientific research to study the role of the NMDA receptor in various physiological and pathological processes. It has been shown to have neuroprotective effects and has potential applications in the development of new drugs for the treatment of neurological disorders. However, it is important to be aware of its limitations and potential toxic effects when using it in lab experiments.
Synthesemethoden
N-[4-(methylcarbamoyl)phenyl]-2,3-dihydro-1H-indene-5-carboxamide can be synthesized through a multi-step process involving the reaction of 4-chloro-3-nitrobenzoic acid with methylamine to form 4-(methylamino)-3-nitrobenzoic acid. This compound is then reacted with 2,3-dihydro-1H-indene-5-carboxylic acid to produce the final product, N-[4-(methylcarbamoyl)phenyl]-2,3-dihydro-1H-indene-5-carboxamide.
Wissenschaftliche Forschungsanwendungen
N-[4-(methylcarbamoyl)phenyl]-2,3-dihydro-1H-indene-5-carboxamide has been extensively used in scientific research to study the NMDA receptor and its role in various physiological and pathological processes. It has been shown to be effective in animal models of stroke, epilepsy, and neurodegenerative diseases such as Alzheimer's and Parkinson's.
Eigenschaften
IUPAC Name |
N-[4-(methylcarbamoyl)phenyl]-2,3-dihydro-1H-indene-5-carboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H18N2O2/c1-19-17(21)13-7-9-16(10-8-13)20-18(22)15-6-5-12-3-2-4-14(12)11-15/h5-11H,2-4H2,1H3,(H,19,21)(H,20,22) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UGWGZMBYFUQDFN-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CNC(=O)C1=CC=C(C=C1)NC(=O)C2=CC3=C(CCC3)C=C2 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H18N2O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
294.3 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N-[4-(methylcarbamoyl)phenyl]-2,3-dihydro-1H-indene-5-carboxamide | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![1-[4-[(3-Methoxyphenyl)methyl]piperidin-1-yl]-2-pyridin-3-ylethanone](/img/structure/B7637292.png)



![4-[2-(Azepan-1-yl)-2-oxoethoxy]-3-chlorobenzonitrile](/img/structure/B7637322.png)



![N-[(R)-Tetralin-1-yl]acrylamide](/img/structure/B7637342.png)



![N-[2-(1-methylpiperidin-4-yl)ethyl]acetamide](/img/structure/B7637363.png)
![N-[4-[(2-methoxyphenyl)carbamoyl]phenyl]-2,3-dihydro-1H-indene-5-carboxamide](/img/structure/B7637372.png)